(2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate
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Overview
Description
(2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate is a complex organic compound with a unique structure that includes long-chain alkenes and oxazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate typically involves multiple steps, including the formation of the oxazolidinyl ring and the attachment of the long-chain alkenes. Common synthetic routes may involve:
Formation of the Oxazolidinyl Ring: This can be achieved through the reaction of an amino alcohol with an epoxide under acidic or basic conditions.
Attachment of Long-Chain Alkenes: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the long-chain alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds in the long-chain alkenes.
Substitution: The oxazolidinyl ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of long-chain alkenes and oxazolidinyl groups could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an additive in various formulations.
Mechanism of Action
The mechanism of action of (2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinyl ring may interact with specific binding sites, while the long-chain alkenes could influence the compound’s overall conformation and binding affinity. The exact pathways and targets would depend on the specific application and biological context.
Properties
CAS No. |
94199-62-9 |
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Molecular Formula |
C48H91NO4 |
Molecular Weight |
746.2 g/mol |
IUPAC Name |
[2-[(E)-henicos-12-enyl]-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methyl (E)-docos-13-enoate |
InChI |
InChI=1S/C48H91NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,46,49-50H,3-16,21-45H2,1-2H3/b19-17+,20-18+ |
InChI Key |
HCQJDCWTDOGGOJ-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC1NC(CO1)(CO)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC1NC(CO1)(CO)COC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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